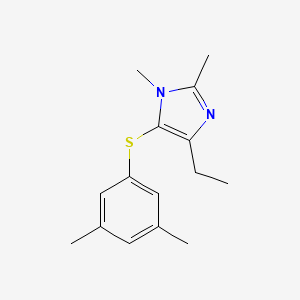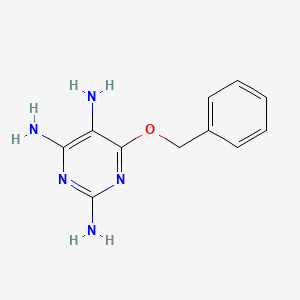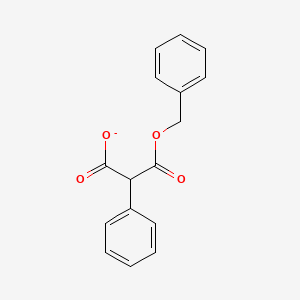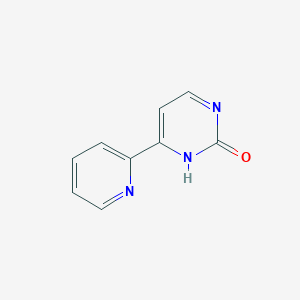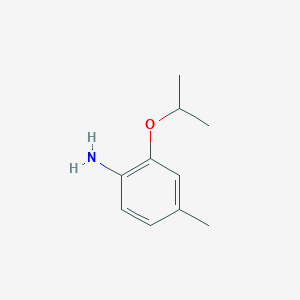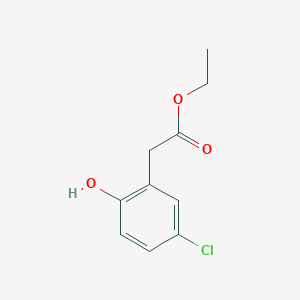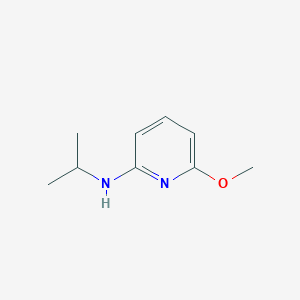
tert-butyl (2S,3S)-2-(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl (2S,3S)-2-(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate is a chiral compound with significant importance in organic chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound’s unique structure, featuring a pyrrolidine ring with specific stereochemistry, makes it a valuable building block in asymmetric synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,3S)-2-(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate and methyl iodide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide. The reaction mixture is typically heated to promote the formation of the desired product.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis, improving selectivity and reducing the need for harsh reaction conditions.
化学反応の分析
Types of Reactions
tert-butyl (2S,3S)-2-(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield carboxylic acids or aldehydes.
Reduction: Can produce alcohols or amines.
Substitution: Can result in azides, thiols, or other substituted derivatives.
科学的研究の応用
tert-butyl (2S,3S)-2-(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis, aiding in the creation of enantiomerically pure compounds.
Biology: Serves as an intermediate in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: Plays a role in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: Utilized in the production of fine chemicals and advanced materials, contributing to the development of new technologies and products.
作用機序
The mechanism of action of tert-butyl (2S,3S)-2-(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, influencing various biochemical pathways. For example:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Agonism: It can mimic the action of natural ligands, activating receptors and triggering downstream signaling pathways.
類似化合物との比較
Similar Compounds
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the methyl group at the 3-position, resulting in different stereochemistry and reactivity.
tert-Butyl 2-(hydroxymethyl)-3-ethylpyrrolidine-1-carboxylate: Contains an ethyl group instead of a methyl group, affecting its physical and chemical properties.
Uniqueness
tert-butyl (2S,3S)-2-(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and the development of new pharmaceuticals.
特性
分子式 |
C11H21NO3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
tert-butyl (2S,3S)-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-8-5-6-12(9(8)7-13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |
InChIキー |
FPUBEXOAVGKKCY-DTWKUNHWSA-N |
異性体SMILES |
C[C@H]1CCN([C@@H]1CO)C(=O)OC(C)(C)C |
正規SMILES |
CC1CCN(C1CO)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B8722884.png)
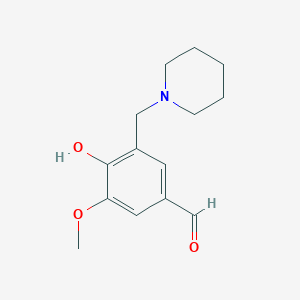
![2-[4-(2-fluorophenyl)phenyl]propanoic acid](/img/structure/B8722892.png)
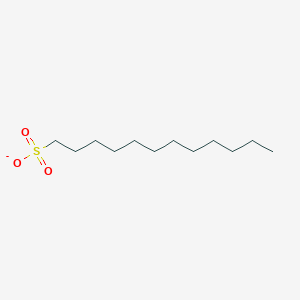
![6-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridin-2(1H)-one](/img/structure/B8722913.png)
![methyl 6-oxospiro[4.5]decane-7-carboxylate](/img/structure/B8722921.png)
